

2-Chloro-4-fluorophenylacetonitrile chemical structure and isomers

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylacetonitrile

Cat. No.: B1362056

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An In-depth Technical Guide to **2-Chloro-4-fluorophenylacetonitrile**: Chemical Structure and Isomers

Introduction

2-Chloro-4-fluorophenylacetonitrile is an organic compound that belongs to the family of substituted benzonitriles. These compounds are characterized by a phenyl ring attached to a cyanomethyl group ($-\text{CH}_2\text{CN}$) and are significant as versatile intermediates in organic synthesis. Their utility is prominent in the development of pharmaceuticals and agrochemicals, where the specific arrangement of substituents on the phenyl ring is crucial for biological activity and chemical reactivity. This guide provides a detailed examination of the chemical structure of **2-Chloro-4-fluorophenylacetonitrile**, explores its various isomers, and presents relevant physicochemical data and synthetic methodologies.

Core Compound: 2-Chloro-4-fluorophenylacetonitrile

2-Chloro-4-fluorophenylacetonitrile, with the CAS number 75279-56-0, is the focal point of this guide.^{[1][2][3]} Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a cyanomethyl group at position 1.

Chemical Structure and Identification:

- IUPAC Name: 2-(2-chloro-4-fluorophenyl)acetonitrile^[1]

- Molecular Formula: C₈H₅ClFN[1][4][3][5]
- Molecular Weight: 169.58 g/mol [4][5]
- SMILES: FC1=CC=C(CC#N)C(Cl)=C1[1]
- InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **2-Chloro-4-fluorophenylacetonitrile** are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Appearance	White to cream or yellow-like crystals/powder.	[1][5]
Melting Point	63.0-73.0 °C	[1]
	67-69 °C	[2][6][5]
Boiling Point	253.2±25.0 °C (Predicted)	[6][5]
Density	1.3099 g/cm ³ (Estimate)	[6][5]
Flash Point	112.3 °C	[6][5]
Vapor Pressure	0.0112 mmHg at 25°C	[6][5]
Refractive Index	1.528	[6][5]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.	[5]

Isomers of 2-Chloro-4-fluorophenylacetonitrile

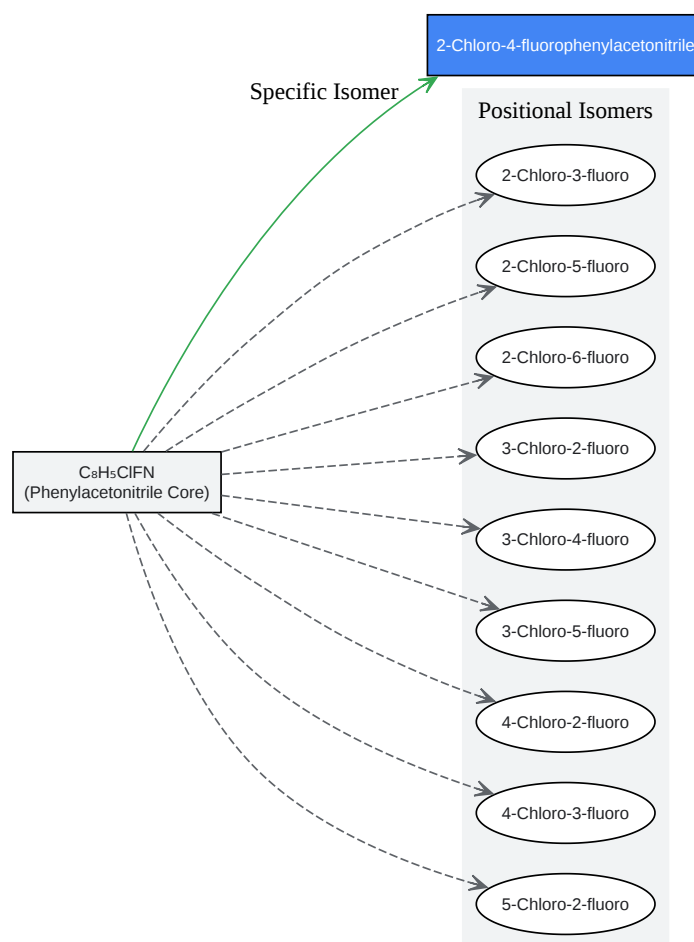
Isomers are compounds that share the same molecular formula (C_8H_5ClFN) but differ in the arrangement of their atoms. For **2-Chloro-4-fluorophenylacetonitrile**, isomerism is primarily constitutional, arising from the different possible positions of the chloro and fluoro substituents on the phenyl ring.

Constitutional Isomers

The primary form of isomerism for this compound is positional isomerism. The cyanomethyl group defines position 1 on the phenyl ring, leaving ten unique positional combinations for the chloro and fluoro substituents.

Stereoisomerism: **2-Chloro-4-fluorophenylacetonitrile** does not possess any chiral centers (a carbon atom bonded to four different groups), nor does it have restricted rotation around a double bond that would lead to geometric (E/Z) isomerism. Therefore, it does not have enantiomers or diastereomers.

The diagram below, generated using the DOT language, illustrates the relationship between the parent compound and its other constitutional isomers.



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